7-Fluoro-3-methyl-1H-indazole
Overview
Description
7-Fluoro-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1017682-73-3 . It has a molecular weight of 150.16 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
. This code provides a specific representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Pharmacological Properties and PET Imaging Potential
7-Fluoro-3-methyl-1H-indazole, as part of the indazole family, has been studied for its influence on pharmacological properties when fluorination occurs in the indazole ring. For instance, Wasilewska et al. (2014) investigated the effects of fluorination on α2-adrenoceptor (α2-AR) agonists, discovering that 7-fluoroindazole derivatives exhibit significant hypotensive and bradycardic activities. The study highlighted the potential of these fluorinated derivatives, particularly the 7-fluoro variant, as lead compounds for PET imaging of brain α2-ARs (Wasilewska et al., 2014).
Structural Analysis and Supramolecular Interactions
Teichert et al. (2007) conducted an extensive study on the structures of NH-indazoles, including fluorinated indazoles. The research, which used X-ray crystallography and magnetic resonance spectroscopy, provided insights into the supramolecular structure of NH-indazoles, highlighting the impact of fluorination on their structural behavior. This study is significant for understanding the molecular interactions and properties of 7-fluoroindazoles (Teichert et al., 2007).
Factor Xa Inhibition
Lee et al. (2008) explored a series of 7-fluoroindazoles as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy. The research highlighted the crucial role of the 7-fluoro group in maintaining hydrogen bond interaction with the protein’s beta-sheet domain, demonstrating significant factor Xa inhibitory potencies. This underlines the potential of 7-fluoroindazoles in therapeutic applications related to blood coagulation (Lee et al., 2008).
Synthesis and Spectroscopic Characterization
Polo et al. (2016) described the efficient microwave-assisted synthesis of tetrahydroindazoles, including this compound derivatives. The study emphasized the importance of these compounds in antioxidant activities, showcasing their potential in various biological applications (Polo et al., 2016).
Antimicrobial Properties
Panda et al. (2022) examined the indazole scaffold, including 7-fluoroindazoles, for their antibacterial and antifungal properties. The study highlighted the significant role of indazole derivatives in combating various microbial strains, indicating the potential of 7-fluoroindazoles in antimicrobial applications (Panda et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk by indazole compounds can affect various cellular processes, including cell cycle regulation, apoptosis, and cell volume regulation .
Result of Action
One study showed that a compound with an indazole structure had an inhibitory effect against hep-g2 cells . This suggests that 7-Fluoro-3-methyl-1H-indazole may also have potential antitumor activity.
Properties
IUPAC Name |
7-fluoro-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXXONKVHMOYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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